![molecular formula C21H17FN2O4S2 B2713659 Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 477887-62-0](/img/structure/B2713659.png)

Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

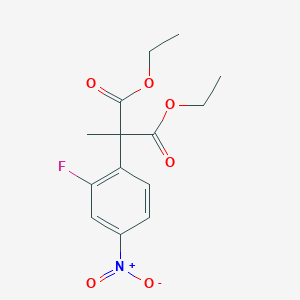

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

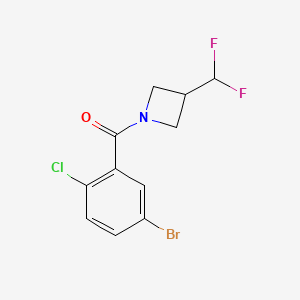

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It also contains a fluorobenzoyl group and a sulfanylacetyl group, both attached to the thiophene ring via an amino group.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present in the molecule. In general, thiophene derivatives can undergo reactions such as condensation and annulation under basic conditions .Scientific Research Applications

Flexible Ligands and Metal–Organic Frameworks

Research has shown that flexible dicarboxylate ligands, similar in complexity to the compound , have been synthesized and applied in constructing metal–organic systems. These ligands can adopt different conformations and, when combined with metal ions like copper, form complex structures ranging from discrete molecular chairs to one-dimensional coordination polymers and two-dimensional layer structures. Such studies demonstrate the potential of complex ligands in creating varied and potentially useful metal–organic frameworks (MOFs) for applications in catalysis, gas storage, and separation technologies (Dai et al., 2009); (Dai et al., 2010).

Photodegradation of Pollutants

Studies on the photodegradation of crude oil components, such as benzothiophenes, offer insight into environmental applications. The degradation pathways involve oxidation and ring-opening reactions leading to less harmful products. This suggests that related compounds, by virtue of their structural similarities, might also serve as subjects or agents in studies aiming at environmental remediation, particularly in the degradation of persistent organic pollutants in aquatic systems (Andersson & Bobinger, 1996).

High-Performance Materials

The synthesis and application of thiophenyl-substituted compounds in creating high-refractive-index, low-birefringence polyimides highlight the potential of such compounds in developing advanced materials. These materials exhibit good thermomechanical stabilities and transparency, making them suitable for optical and electronic applications, such as in displays and photovoltaic devices (Tapaswi et al., 2015).

Chemical Synthesis and Catalysis

Research into novel synthesis methods, such as the interrupted Pummerer reaction to create arylbenzo[b]thiophenes, demonstrates the utility of complex chemical structures in facilitating new synthetic pathways. These methodologies can enhance the production of pharmacologically relevant compounds or intermediates used in further chemical transformations (Kobayashi et al., 2009).

Biomedical Applications

Although direct references to biomedical applications of Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate are not available, related research on benzothiazole derivatives indicates potential in drug development. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic activity against certain cancer cell lines, suggesting that similar compounds could be explored for antitumor properties or as probes in biological systems (Hutchinson et al., 2001).

Future Directions

Properties

IUPAC Name |

methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4S2/c1-28-21(27)19-16(10-11-29-19)23-18(25)12-30-17-5-3-2-4-15(17)24-20(26)13-6-8-14(22)9-7-13/h2-11H,12H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUADWSZKQKJGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide](/img/structure/B2713577.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2713578.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2713596.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2713597.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2713599.png)